N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide
Description
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide is a chiral piperidine-based amide compound characterized by:
- Stereochemistry: Dual S-configurations at both the piperidin-3-yl and 2-amino-3-methyl-butyryl moieties.
- Molecular formula: C15H29N3O2 (molecular weight ~283.42 g/mol).
- Structural features: A six-membered piperidine ring substituted with an ethyl-acetamide group at the 3-position and a (S)-2-amino-3-methyl-butyryl acyl chain at the 1-position.
Properties
IUPAC Name |
N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-5-17(11(4)18)12-7-6-8-16(9-12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDXTFXJTCXMQO-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the amino acid moiety. The synthesis may involve the following steps:
Formation of the Amino Acid Derivative: The amino acid derivative can be synthesized through standard peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction, often using a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Acetamide Group Introduction: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions (OH-) or amines (NH2R) replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Biochemical Applications
-
Neuropharmacology :
- N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide has been studied for its potential effects on neurotransmitter systems. Its structure resembles that of neurotransmitters, making it a candidate for drug development targeting neurological disorders such as anxiety and depression.
- Case Study : Research has indicated that similar compounds can modulate serotonin and dopamine receptors, suggesting that this compound may also exhibit psychoactive properties.
-
Analgesic Properties :
- The compound has been investigated for its analgesic effects. Its ability to interact with pain pathways could make it useful in developing new pain management therapies.
- Research Findings : Studies have shown that derivatives of piperidine can effectively reduce pain responses in animal models, indicating the potential for this compound to be similarly effective.
-
Antitumor Activity :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Data Table on Cytotoxicity :
Synthetic Applications
-
Building Block in Organic Synthesis :
- The compound serves as a versatile building block in the synthesis of more complex molecules due to its functional groups. It can undergo various chemical reactions, including acylation and alkylation.
- Synthetic Pathways : Researchers have utilized this compound in multi-step syntheses to create novel derivatives with enhanced biological activity.
-
Medicinal Chemistry :
- Its unique structure allows for modifications that can lead to the discovery of new pharmacologically active compounds.
- Example : Modifying the piperidine ring or the acetamide group can yield derivatives with improved potency or selectivity for specific biological targets.
Mechanism of Action
The mechanism of action of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or bind to receptors to influence cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analogs
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide
- Key difference : R-configuration at the piperidin-3-yl group (vs. S-configuration in the target compound).
- Impact : Altered stereochemistry may affect receptor binding affinity and selectivity. For example, R-configuration could disrupt hydrogen bonding or steric interactions in chiral environments .
- Molecular weight : 269.39 g/mol (slightly lower due to possible isotopic variations or structural adjustments) .
Ring-System Variants
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide
- Key difference : Replacement of the piperidine (6-membered ring) with a pyrrolidine (5-membered ring).
- Altered spatial arrangement may influence bioavailability or metabolic pathways .
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-N-ethyl-acetamide
Substituent Modifications
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide
Functionalized Derivatives
SR142801
- Key difference : Incorporation of a benzoyl-3-(3,4-dichlorophenyl)piperidine scaffold.
- Impact: Bulkier aromatic substituents may enhance receptor affinity (e.g., for neurokinin or opioid receptors) but reduce metabolic stability.
Structural and Functional Comparison Table
Implications of Structural Variations
- Stereochemistry : The S,S-configuration in the target compound may optimize interactions with chiral biological targets (e.g., proteases or GPCRs), while R-configurations could diminish activity .
- Ring size : Piperidine analogs generally exhibit better metabolic stability than pyrrolidine derivatives due to reduced ring strain.
- Substituents : Ethyl groups balance lipophilicity and solubility, whereas isopropyl or aromatic groups may trade solubility for enhanced binding affinity .
Biological Activity
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamide, with the CAS number 1354028-01-5, is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and neuropharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The compound's molecular formula is with a molar mass of 255.36 g/mol. It is classified under acetamides and has various synonyms, including N-[1-((S)-2-amino-3-methylbutyryl)-piperidin-3-yl]-N-ethyl-acetamide .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| N-Acetamide | Staphylococcus aureus | 15.625 - 62.5 |
| N-Acetamide | Enterococcus faecalis | 62.5 - 125 |
| Ciprofloxacin | Staphylococcus aureus | 0.381 |
These findings suggest that the compound may have bactericidal effects, inhibiting protein synthesis and affecting nucleic acid production pathways .
Neuropharmacological Effects
In addition to its antimicrobial properties, this compound has been evaluated for its potential neuropharmacological effects. Preliminary studies indicate that it may act as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. For instance, similar compounds showed IC50 values of less than 0.5 μM against acetylcholinesterase .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of piperidine derivatives, including the target compound, demonstrated effectiveness against multidrug-resistant strains of bacteria. The study highlighted that modifications in the side chains significantly influenced antimicrobial potency .
- Neuroprotective Study : Another research investigation focused on the neuroprotective properties of related compounds against oxidative stress in neuronal cells. The results indicated that these compounds could reduce cell death and improve cell viability in models of neurodegeneration .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Piperidine Ring : Essential for binding interactions with biological targets.
- Amino Acid Substitution : The presence of the amino acid moiety enhances solubility and bioavailability.
Research into SAR has shown that modifications to the piperidine ring or the acetamide group can lead to variations in potency against different microbial strains or neuropharmacological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
